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Compound Name:
ylpyrimidin-2-amine

Cat. No.: B182032

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase inhibition profiles of two
prominent phosphoinositide 3-kinase (PI3K) inhibitors: Pictilisib (GDC-0941) and Alpelisib
(BYL719). While both compounds target the PI3K pathway, their selectivity profiles differ
significantly, which has important implications for their therapeutic application and potential side
effects. This document summarizes their on-target and off-target activities, provides detailed
experimental methodologies, and visualizes the relevant signaling pathway.

Introduction

The compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine represents a chemical scaffold
of interest in kinase inhibitor development. While a specific off-target profile for this exact
molecule is not readily available in published literature, we can gain valuable insights by
examining well-characterized inhibitors sharing a similar structural motif. Pictilisib (GDC-0941),
a pan-Class | PI3K inhibitor, features a morpholinyl-thieno[3,2-d]pyrimidine core, structurally
related to the initial query. In contrast, Alpelisib (BYL719) is a highly selective PI3Ka inhibitor.
Understanding the selectivity of these clinical-stage molecules is crucial for predicting potential
off-target effects and designing more specific kinase inhibitors.

Quantitative Kinase Inhibition Data
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The following tables summarize the in vitro inhibitory potency (IC50) of Pictilisib and Alpelisib
against the Class | PI3K isoforms and key off-target kinases.

Table 1: On-Target Potency against Class | PI3K Isoforms

. Pictilisib (GDC-0941) IC50 Alpelisib (BYL719) IC50
Kinase Isoform

(nM) (nM)
PI3Ka (p110a) 3[1]12] 5[3][4]
PI3KB (p110B) 33[1][2] 1200([4]
PI3Kd (p1103) 3[1][2] 290[4]
PI3Ky (p110y) 75[1][2] 250[4]

Table 2: Off-Target Kinase Inhibition Profile

Pictilisib (GDC- .
. o Alpelisib (BYL719)
Kinase Target 0941) % Inhibition o Notes
% Inhibition @ 1pM

@ 1pM
Pictilisib shows
JAK1 (JH2 significant off-target
pseudokinase 89%][5] Not reported activity against the
domain) JAK1 pseudokinase
domain.
Both inhibitors are
193-fold less active ] significantly less
mTOR ) Not a primary target ]
than against p110a([2] potent against mTOR

compared to PI3Ka.

At higher

o concentrations,
_ >80% inhibition of 34 o o
Various (at 10uM) ) Not reported Pictilisib exhibits
other kinases[5]
broader off-target

activity.
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Experimental Protocols

The data presented in this guide were generated using established in vitro kinase assay
platforms. Below are detailed descriptions of the likely methodologies employed.

KINOMEscan® Assay Platform

The KINOMEscan® platform (DiscoverX) is a high-throughput, active site-directed competition
binding assay used to quantify the interactions between a test compound and a large panel of
kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,
active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA,
and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(gPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test

compound indicates binding.

Generalized Protocol:

Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid
support.

o Competition: A specific kinase from a panel of over 480 is incubated with the immobilized
ligand and the test compound (e.g., Pictilisib or Alpelisib) at a defined concentration (e.g., 1
MM or in a dose-response format).

e Washing: Unbound components are washed away.

o Quantification: The amount of kinase remaining bound to the solid support is quantified by
gPCR of the DNA tag.

o Data Analysis: The results are reported as percent of control (%Ctrl), where a lower
percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can
be determined from dose-response curves.

LanthaScreen® Eu Kinase Binding Assay
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The LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) is a fluorescence
resonance energy transfer (FRET)-based assay for detecting and characterizing kinase
inhibitors.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-
labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is tagged
(e.g., with GST, His, or GFP), and a europium (Eu)-labeled anti-tag antibody is used. When
both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor
and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase's active site will
displace the tracer, leading to a loss of FRET.

Generalized Protocol:

» Reagent Preparation: The test compound, kinase, Eu-labeled antibody, and fluorescently
labeled tracer are prepared in an appropriate assay buffer.

e Assay Assembly: The reagents are added to a microplate in the following order: test
compound, a pre-mixed solution of kinase and Eu-labeled antibody, and finally the tracer.

 Incubation: The plate is incubated at room temperature for a specified period (typically 60
minutes) to allow the binding reactions to reach equilibrium.

o Detection: The FRET signal is measured using a plate reader capable of time-resolved
fluorescence detection. The emission from both the europium donor (at 615 nm) and the
Alexa Fluor™ 647 acceptor (at 665 nm) are measured.

o Data Analysis: The emission ratio (665 nm /615 nm) is calculated. A decrease in the
emission ratio in the presence of the test compound indicates displacement of the tracer and
binding of the inhibitor. IC50 values are determined by plotting the emission ratio against the
logarithm of the inhibitor concentration.

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell
growth, proliferation, survival, and metabolism. Both Pictilisib and Alpelisib exert their effects by
inhibiting key components of this pathway.
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Caption: The PI3K/AKT/mTOR signaling cascade.

Conclusion

This comparative guide highlights the distinct kinase inhibition profiles of Pictilisib (GDC-0941)
and Alpelisib (BYL719). Pictilisib is a pan-Class | PI3K inhibitor with notable off-target activity
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against the JAK1 pseudokinase domain, especially at higher concentrations. In contrast,
Alpelisib demonstrates high selectivity for the PI3Ka isoform. This difference in selectivity is a
critical consideration for researchers and drug developers in the design and interpretation of
experiments, as well as in the prediction of potential therapeutic windows and off-target
toxicities. The choice between a pan-inhibitor and a selective inhibitor will depend on the
specific biological question and the desired therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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